1-(4,5-Dimethyl-1H-imidazol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4,5-dimethyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by the presence of an acetyl group at the first position and methyl groups at the fourth and fifth positions of the imidazole ring. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-4,5-dimethyl-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde .
Industrial Production Methods: Industrial production of 1-Acetyl-4,5-dimethyl-1H-imidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-4,5-dimethyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-Acetyl-4,5-dimethyl-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Acetyl-4,5-dimethyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Acetylimidazole: Similar in structure but lacks the methyl groups at positions 4 and 5.
4,5-Dimethylimidazole: Lacks the acetyl group at position 1.
1,2-Dimethylimidazole: Methyl groups are at positions 1 and 2 instead of 4 and 5.
Uniqueness: 1-Acetyl-4,5-dimethyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
67065-64-9 |
---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-(4,5-dimethylimidazol-1-yl)ethanone |
InChI |
InChI=1S/C7H10N2O/c1-5-6(2)9(4-8-5)7(3)10/h4H,1-3H3 |
InChI Key |
BXVVWVGUGDPODB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.